![molecular formula C17H21ClFNO2 B12738884 Fecnt CAS No. 281667-94-5](/img/structure/B12738884.png)
Fecnt
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Overview
Description
2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]-fluoroethyl)nortropane, commonly known as FECNT, is a fluorine-18 labeled tropane derivative. It is primarily used as a positron emission tomography (PET) imaging agent for the dopamine transporter (DAT). The compound has shown significant potential in the diagnosis and monitoring of neurological disorders such as Parkinson’s disease due to its high affinity and specificity for DAT .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FECNT involves a one-step radiolabeling reaction. The process typically uses a TRACERlab FX N module, which allows for a fully automated synthesis . The reaction involves the fluoroethylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [18F]fluoroethylsulfonate. The decay-corrected radiochemical yield is approximately 25 ± 5%, and the total synthesis time is around 50-55 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the automated synthesis approach using TRACERlab FX N module suggests that scalable production is feasible. The use of automated modules ensures consistency, efficiency, and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: FECNT primarily undergoes radiolabeling reactions. The compound is synthesized through a nucleophilic substitution reaction where the fluoroethyl group is introduced .
Common Reagents and Conditions: The key reagents used in the synthesis of this compound include 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane and [18F]fluoroethylsulfonate. The reaction is typically carried out in a TRACERlab FX N module under controlled conditions to ensure high radiochemical yield and purity .
Major Products Formed: The primary product of the synthesis is this compound itself, which is used as a PET imaging agent. The reaction conditions are optimized to minimize the formation of by-products and ensure the high purity of this compound .
Scientific Research Applications
Key Applications
- Imaging Dopaminergic Neuron Integrity
-
Parkinson's Disease Research
- In research involving MPTP-treated monkeys, 18F-FECNT PET scans demonstrated significant correlations between the radiotracer uptake and the extent of dopaminergic neuron degeneration, highlighting its utility in studying Parkinson's disease progression and severity . The compound's ability to detect changes in DAT availability makes it a valuable tool for monitoring disease progression and treatment efficacy.
-
Development of Deuterated Derivatives
- Recent studies have explored deuterated versions of this compound, such as 18F-FECNT-d4, which exhibit enhanced metabolic stability and reduced formation of radioactive metabolites. This advancement aims to improve the accuracy of PET imaging by minimizing confounding signals from brain-penetrant metabolites . The deuterated variant has shown promise in detecting dopaminergic neuron degeneration more reliably than its non-deuterated counterpart.
Comparative Data on Imaging Efficacy
The following table summarizes the comparative efficacy of various PET radiotracers for imaging dopamine transporter integrity:
Radiotracer | Specificity for DAT | Peak Striatum-to-Cerebellum Ratio | Application Area |
---|---|---|---|
18F-FECNT | High | ~12 | Parkinson's disease assessment |
11C-PE2I | Moderate | ~5 | General DAT imaging |
18F-CFT | Moderate | ~6 | Parkinson's disease research |
11C-L-DOPA | Low | ~3 | Assessing L-DOPA metabolism |
Case Studies
-
Validation Study in Monkeys
- A study involving MPTP-treated rhesus monkeys demonstrated that 18F-FECNT PET imaging could effectively quantify striatal dopamine denervation. The results showed a strong correlation between PET uptake values and postmortem measurements of DAT density, confirming its reliability as a diagnostic tool for Parkinson's disease .
-
Deuterated this compound Investigation
- Research on 18F-FECNT-d4 indicated that this derivative could provide clearer imaging results due to its improved stability and reduced background noise from metabolites. This study involved both in vivo PET imaging and autoradiography on postmortem brain sections, showcasing its potential for clinical applications in diagnosing and monitoring Parkinson's disease .
Mechanism of Action
FECNT exerts its effects by binding to the dopamine transporter (DAT) in the brain. The compound’s high affinity for DAT allows it to be used as a radioligand in PET imaging studies. When administered, this compound selectively localizes to DAT-rich regions in the brain, allowing for the visualization and quantification of DAT distribution . This mechanism is particularly useful in studying the pathophysiology of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
FECNT is often compared with other DAT ligands such as β-CIT, CFT, PE2I, FP-CIT, and IPT. Among these, this compound is noted for its higher resolution and sensitivity in PET imaging . Unlike some other DAT ligands, this compound has a longer half-life, making it more suitable for extended imaging sessions . The deuterated analog of this compound, [18F]this compound-d4, has shown better in vivo stability and reduced formation of radioactive metabolites, further enhancing its utility as a PET imaging agent .
List of Similar Compounds:- β-CIT
- CFT
- PE2I
- FP-CIT
- IPT
This compound’s unique properties, such as its high affinity for DAT and its suitability for PET imaging, make it a valuable tool in neuroimaging and the study of neurological disorders .
Biological Activity
FECNT, or 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess the density of dopamine transporters (DAT) in the brain. This article explores the biological activity of this compound, focusing on its synthesis, pharmacokinetics, binding properties, and clinical implications.
Synthesis and Properties
This compound is synthesized as a fluorine-18 labeled tropane derivative, which allows for its use as a PET imaging agent. The synthesis involves a one-step radiolabeling reaction that yields a compound with favorable lipophilicity and the ability to cross the blood-brain barrier (BBB) effectively.
- Chemical Structure :
- This compound has a complex structure that includes a tropane core with specific functional groups that enhance its binding affinity to DAT.
- Deuterated Analogs :
- Recent studies have introduced deuterated versions of this compound, such as [^18F]this compound-d4, which exhibit improved stability and reduced formation of radioactive metabolites in vivo. This enhances the accuracy of PET imaging by providing clearer signals related to DAT density.
Biological Activity and Mechanism
This compound binds selectively and reversibly to DAT, making it an effective tracer for studying various neurological conditions, including Parkinson's disease (PD). The biological activity can be summarized through the following key findings:
- Binding Affinity :
-
In Vivo Stability :
- The introduction of deuterium in [^18F]this compound-d4 has been shown to improve its in vivo stability significantly compared to non-deuterated this compound. In biodistribution studies in rats, [^18F]this compound-d4 demonstrated a higher target-to-non-target ratio (striatum/cerebellum), indicating more precise localization to DAT-rich areas .
- Imaging Studies :
Data Tables
The following table summarizes key findings from studies involving this compound:
Case Studies
- Parkinson's Disease Assessment :
- Healthy Controls vs. Patients :
Properties
CAS No. |
281667-94-5 |
---|---|
Molecular Formula |
C17H21ClFNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |
InChI Key |
YYXOKPOCUHEGJE-JJXSEGSLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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